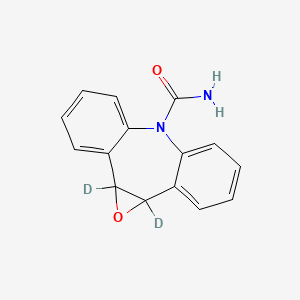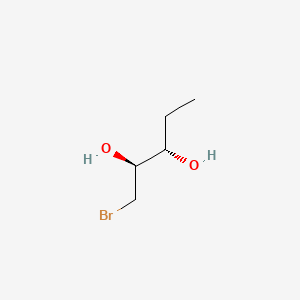
(2S,3S)-1-bromopentane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-bromopentane-2,3-diol: is a chiral compound with the molecular formula C5H11BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various bioactive molecules. The compound features two hydroxyl groups and a bromine atom, making it a versatile building block in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-1-bromopentane-2,3-diol typically involves the bromination of 2,3-pentanediol. One common method is the reaction of 2,3-pentanediol with hydrobromic acid (HBr) under controlled conditions. The reaction is carried out at low temperatures to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-1-bromopentane-2,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2,3-pentanediol.
Oxidation: 2,3-pentanedione.
Reduction: 2,3-pentanediol or pentane.
Scientific Research Applications
Chemistry: (2S,3S)-1-bromopentane-2,3-diol is used as a chiral building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of enantiomerically pure compounds.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its chiral nature makes it a key component in the development of drugs with specific stereochemical requirements.
Industry: In industrial applications, this compound is used in the production of fine chemicals and agrochemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (2S,3S)-1-bromopentane-2,3-diol involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
[2R,3R]-1-Bromo-2,3-pentanediol: Another stereoisomer with different spatial arrangement of atoms.
2,3-Dibromobutane: A related compound with two bromine atoms instead of hydroxyl groups.
2,3-Butanediol: A similar diol with a shorter carbon chain.
Uniqueness: (2S,3S)-1-bromopentane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in various scientific and industrial applications .
Properties
CAS No. |
101221-90-3 |
|---|---|
Molecular Formula |
C5H11BrO2 |
Molecular Weight |
183.045 |
IUPAC Name |
(2S,3S)-1-bromopentane-2,3-diol |
InChI |
InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
GLSCQKMWOKAZAJ-CRCLSJGQSA-N |
SMILES |
CCC(C(CBr)O)O |
Synonyms |
[2S,3S,(+)]-1-Bromo-2,3-pentanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


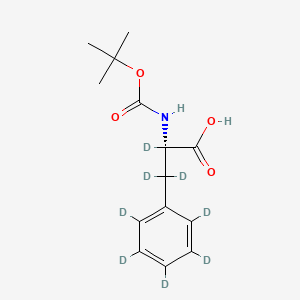
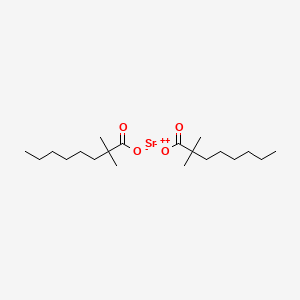
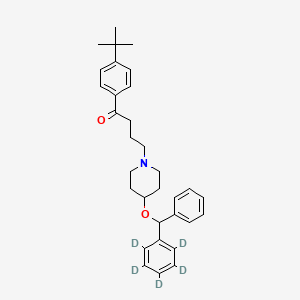
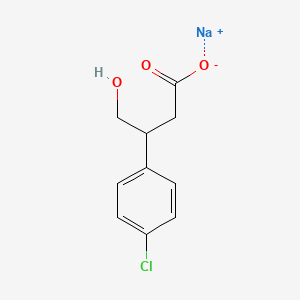
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
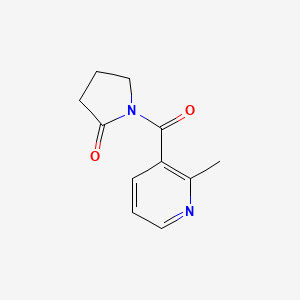
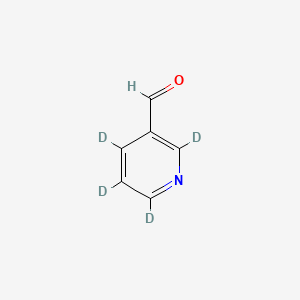

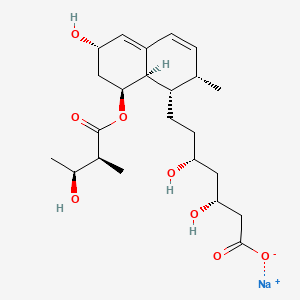
![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)
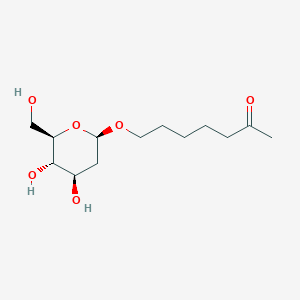
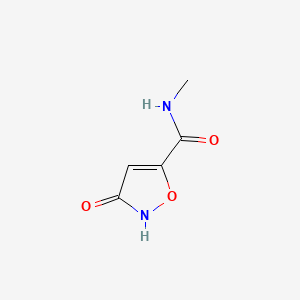
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
